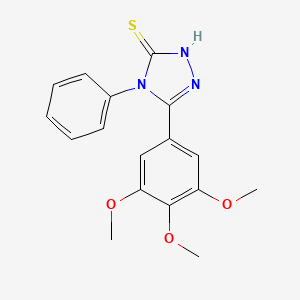

4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps starting from readily available precursors. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole-thione compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Análisis De Reacciones Químicas

Thioetherification Reactions

The thiol group participates in nucleophilic substitution reactions with alkyl/aryl halides to form thioether derivatives. These reactions are typically catalyzed by indium or indium trichloride under mild conditions .

Key Observations :

-

Reactions with allyl halides proceed efficiently in polar aprotic solvents (e.g., DMF) with cesium carbonate as a base .

-

Bulky substituents on the halide reduce reaction rates due to steric hindrance .

Oxidation to Disulfides and Sulfones

The thiol group oxidizes to disulfides under mild oxidative conditions (e.g., H₂O₂) and further to sulfones with stronger oxidants.

Mechanistic Insight :

-

Disulfide formation proceeds via radical intermediates in the presence of tungstate catalysts .

-

Sulfone synthesis requires stoichiometric oxidants like m-CPBA or excess H₂O₂ .

Coordination Chemistry

The triazole ring acts as a ligand for transition metals due to its nitrogen-rich structure.

| Metal Salt | Complex Formed | Application |

|---|---|---|

| Cu(NO₃)₂ | [Cu(Triazole)₂(NO₃)₂] | Antimicrobial activity |

| AgNO₃ | [Ag(Triazole)(NO₃)] | Catalysis |

Structural Features :

-

Coordination occurs via N2 and N4 atoms of the triazole ring, forming stable five-membered chelates.

-

Silver complexes exhibit enhanced catalytic activity in cross-coupling reactions.

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloaddition reactions with nitriles or alkynes under thermal or catalytic conditions.

Limitations :

Functionalization via Schiff Base Formation

While the compound lacks an amino group, its thiol moiety can be modified to introduce reactive sites. For example:

-

Thiol-ene click chemistry : Reaction with maleimides or acrylates under UV light.

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in pyridine .

Comparative Reactivity of Analogues

Structural analogues exhibit varied reactivity based on substituents:

Aplicaciones Científicas De Investigación

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. Research has indicated that 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibits significant antifungal activity against various fungal strains. The mechanism involves inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes .

Antioxidant Properties

The compound has shown promising antioxidant capabilities. Studies suggest that the presence of methoxy groups enhances its ability to scavenge free radicals and protect cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .

Anticancer Potential

Emerging research highlights the anticancer potential of this triazole derivative. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. Specific attention has been given to its effects on breast and lung cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in several studies. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

- 3,4,5-trimethoxyphenyl thiazole pyrimidines

- 2-aminothiazole derivatives

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both phenyl and trimethoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Actividad Biológica

4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 70452-47-0) is a compound belonging to the triazole family known for its diverse biological activities. The molecular formula is , with a molecular weight of 343.4 g/mol. This compound exhibits significant potential in various therapeutic applications due to its antimicrobial, anticancer, and antioxidant properties.

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, possess notable antimicrobial properties. In particular:

- Antibacterial Effects : Studies have shown that triazole derivatives exhibit activity against a range of Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have demonstrated Minimum Inhibitory Concentrations (MICs) against E. coli and Staphylococcus aureus .

- Antifungal Properties : The triazole ring is recognized for its efficacy in targeting fungal infections due to its ability to inhibit fungal cytochrome P450 enzymes .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Cell Line Studies : In vitro studies have demonstrated that derivatives of 1,2,4-triazoles can inhibit the growth of various cancer cell lines such as melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). For example, certain synthesized derivatives exhibited cytotoxicity with IC50 values indicating significant potential against these cancer types .

Antioxidant Activity

Triazole derivatives are known for their antioxidant activities. The ability to scavenge free radicals is critical in preventing oxidative stress-related diseases. The antioxidant potential is often assessed using assays like DPPH and ABTS .

Synthesis and Characterization

The synthesis of this compound involves reactions between hydrazones and various aldehydes. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Comparative Biological Activity Table

| Compound Name | Antibacterial Activity | Anticancer Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Moderate against E. coli | Significant against melanoma | High scavenging ability |

| Compound A (similar structure) | Strong against S. aureus | Moderate against breast cancer | Moderate scavenging ability |

| Compound B (related derivative) | Weak activity | High against pancreatic cancer | Very high scavenging ability |

The biological activities of triazole compounds are often attributed to their ability to interact with specific biological targets:

- Antibacterial Mechanism : Triazoles inhibit the synthesis of ergosterol in fungal membranes by targeting cytochrome P450 enzymes.

- Anticancer Mechanism : They may induce apoptosis in cancer cells through various pathways including oxidative stress induction and cell cycle arrest.

- Antioxidant Mechanism : The thiol group in the structure can donate electrons to free radicals, neutralizing them effectively.

Propiedades

IUPAC Name |

4-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-21-13-9-11(10-14(22-2)15(13)23-3)16-18-19-17(24)20(16)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOJRUNKJAFMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352004 | |

| Record name | 4-phenyl-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70452-47-0 | |

| Record name | 4-phenyl-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.